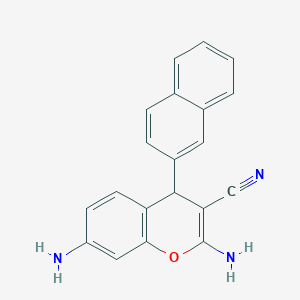
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile, also known as DANC, is a chemical compound with potential applications in scientific research. This compound belongs to the class of chromene derivatives and has been studied for its various biological activities.
Mecanismo De Acción
The mechanism of action of 2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile is not fully understood. However, it has been suggested that this compound may exert its biological activities by interacting with cellular signaling pathways. This compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to inhibit the replication of viruses by interfering with viral entry and replication.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as tyrosinase, which is involved in melanin synthesis. This compound has also been found to modulate the activity of ion channels and receptors, which are involved in cellular signaling.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits various biological activities. However, this compound also has some limitations. It is relatively unstable and can degrade over time, which can affect its biological activity. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile. One potential direction is the development of new synthetic methods for the production of this compound and its derivatives. Another direction is the study of the structure-activity relationship of this compound and its derivatives to better understand their biological activities. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored. Finally, the potential use of this compound in drug development for the treatment of cancer and viral infections could be investigated.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research. It has been found to exhibit various biological activities and has been studied for its potential use as a fluorescent probe and in drug development. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of 2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile involves the condensation of 2-naphthylamine with 3-cyano-4H-chromene-4-one in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at a temperature of 120-130°C for several hours. The resulting product is purified by recrystallization using a suitable solvent such as ethanol.
Aplicaciones Científicas De Investigación
2,7-diamino-4-(2-naphthyl)-4H-chromene-3-carbonitrile has been studied for its potential applications in scientific research. It has been found to exhibit various biological activities such as anticancer, antitumor, and antiviral properties. This compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
2,7-diamino-4-naphthalen-2-yl-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O/c21-11-17-19(14-6-5-12-3-1-2-4-13(12)9-14)16-8-7-15(22)10-18(16)24-20(17)23/h1-10,19H,22-23H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJOSVNTFVUQIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3C4=C(C=C(C=C4)N)OC(=C3C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B5014421.png)
![N-(4-fluorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5014430.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5014441.png)
![2-{[5-(2,4-dimethylphenoxy)pentyl]amino}ethanol](/img/structure/B5014442.png)
![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-chlorophenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5014451.png)
![N-(2-furylmethyl)-2-{4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetamide](/img/structure/B5014452.png)

![methyl 2-{[(4-ethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5014466.png)
![2-(2-isopropyl-5-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B5014472.png)

![N-benzyl-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5014484.png)

![4-{5-chloro-2-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5014498.png)